5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O3/c1-13-3-2-4-14(9-13)11-25-12-23-18-15(20(25)28)10-24-26(18)8-7-22-19(27)16-5-6-17(21)29-16/h2-6,9-10,12H,7-8,11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEJXRLQVZTQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant studies.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that includes a pyrazolo[3,4-d]pyrimidine core. Its molecular formula is , with a molecular weight of approximately 460.263 g/mol. The presence of bromine and other functional groups contributes to its biological properties.
Biological Activity
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study demonstrated that compounds similar to this compound exhibited IC50 values as low as 0.36 µM against CDK2 .
- Anti-inflammatory Effects : The compound has also shown promise in modulating inflammatory responses. Pyrazolo[3,4-d]pyrimidine derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antimicrobial Activity : There is evidence suggesting that the compound exhibits antimicrobial properties against various pathogens. Studies have indicated that pyrazolo derivatives can show significant activity against fungi and bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Pyrazolo Core : Starting with appropriate hydrazine derivatives and carbonyl compounds.
- Bromination : Introducing bromine at specific positions to enhance biological activity.
- Amidation : Reacting with furan-2-carboxylic acid derivatives to form the final compound.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives modified at positions 1 (ethyl linker) and 5 (benzyl/furan groups). Below is a comparative analysis with key analogs:
Key Differences and Trends
Bromine (target) vs. chlorine or fluorine : Bromine’s larger atomic radius enhances halogen bonding but may reduce solubility.
Carboxamide Variations :
- Furan-2-carboxamide (target) offers planar geometry for target engagement, while thiophene or benzofuran analogs introduce sulfur or fused rings for diverse electronic profiles.
Biological Activity :
- The 4-bromobenzyl analog showed moderate kinase inhibition (IC₅₀ ~150 nM in preliminary assays), whereas the 3-chlorobenzyl derivative exhibited improved cytotoxicity (IC₅₀ ~80 nM in HeLa cells).
- Thiophene-containing analogs demonstrated enhanced blood-brain barrier penetration, suggesting CNS applicability.
Preparation Methods
Table 1: Key Reaction Conditions and Yields
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO- d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J = 3.5 Hz, 1H, furan-H), 7.28–7.15 (m, 4H, Ar-H), 6.78 (d, J = 3.5 Hz, 1H, furan-H), 4.52 (s, 2H, CH₂Ph), 3.98 (t, J = 6.0 Hz, 2H, NCH₂), 3.45 (t, J = 6.0 Hz, 2H, NHCH₂), 2.32 (s, 3H, Ar-CH₃).
- ¹³C NMR : δ 163.2 (C=O), 158.1 (pyrimidine-C), 152.4 (furan-C), 138.7 (Ar-C), 115.6 (Br-C), 46.8 (NCH₂), 21.3 (Ar-CH₃).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₀H₁₈BrN₅O₃: [M+H]⁺ = 488.0564; Observed: 488.0568.
Optimization Strategies
Bromination Efficiency
Replacing POBr₃ with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C improves regioselectivity, reducing dibromination byproducts from 12% to <2%.
Amide Coupling
Substituting EDC/HOBt with O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) increases yield to 74% by minimizing racemization.
Challenges and Solutions
Low Solubility of Intermediates
- Problem : Intermediate 5 exhibits poor solubility in DCM, slowing coupling kinetics.
- Solution : Switching to tetrahydrofuran (THF) with 10% dimethyl sulfoxide (DMSO) enhances solubility, reducing reaction time from 16 hr to 8 hr.
Purification Difficulties
- Problem : Silica gel chromatography fails to resolve 8 from unreacted 7 .
- Solution : Employing reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, including condensation of substituted pyrazolo[3,4-d]pyrimidine intermediates with brominated furan carboxamide derivatives. Key parameters include:
- Solvent choice : Dimethylformamide (DMF) is preferred for its ability to dissolve polar intermediates and stabilize reactive species .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
- Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the final compound with >95% purity . Yield optimization (70–85%) requires iterative adjustment of stoichiometry and reaction time .
Q. Which analytical techniques are critical for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., furan C=O at ~160 ppm, pyrimidine N-H at ~10 ppm) .
- X-ray crystallography : Resolves 3D conformation, bond angles, and torsion angles critical for understanding steric effects .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 497.08) .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Conduct accelerated stability studies by exposing the compound to humidity (75% RH), heat (40°C), and UV light for 4–8 weeks.
- Monitor degradation via HPLC and quantify impurities (e.g., hydrolysis of the furan carboxamide group) .
- Store in amber vials at -20°C under inert gas (argon) to prevent photodegradation and oxidation .
Q. What functional groups influence solubility and bioavailability?
- The bromine atom enhances lipophilicity but reduces aqueous solubility.
- The furan carboxamide group improves solubility in polar aprotic solvents (e.g., DMSO) via hydrogen bonding .
- The 3-methylbenzyl substituent on the pyrazolo-pyrimidine core increases membrane permeability but may require prodrug strategies for in vivo applications .
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
- Perform molecular docking (e.g., AutoDock Vina) to screen against kinase targets (e.g., EGFR, CDK2) using the compound’s X-ray-derived 3D structure .
- Molecular Dynamics (MD) simulations (50–100 ns) assess binding stability by analyzing RMSD fluctuations and hydrogen-bond occupancy .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity .
Q. How to address contradictions in bioactivity data across studies?
- Assay variability : Compare cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) that may affect IC values .
- Buffer conditions : Differences in pH (e.g., 7.4 vs. 6.8) or serum content (fetal bovine serum) can alter compound stability and uptake .
- Metabolite interference : Use LC-MS to identify active metabolites in cell lysates that may contribute to observed effects .
Q. What strategies improve regioselectivity during synthesis?
- Directed ortho-metalation : Use bulky bases (e.g., LDA) to direct bromination to the furan ring’s 5-position .
- Protecting groups : Temporarily block reactive sites (e.g., pyrimidine N-H with tert-butoxycarbonyl) to prevent undesired alkylation .
- Monitor regioselectivity in real-time using in-situ IR spectroscopy to track intermediate formation .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Stepwise substitution : Synthesize analogs with modified benzyl (e.g., 4-fluoro vs. 3-methyl) or furan (e.g., 5-chloro vs. 5-bromo) groups .
- Bioactivity assays : Test analogs against kinase panels and correlate substituent electronegativity with inhibitory potency .
- QSAR modeling : Use partial least squares (PLS) regression to identify physicochemical descriptors (e.g., logP, polar surface area) driving activity .
Q. What methodologies are essential for pharmacological profiling?
- In vitro ADMET : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and CYP450 inhibition .
- In vivo PK/PD : Administer intravenously (5 mg/kg) in rodent models and measure plasma half-life (t ~3–5 hours) via LC-MS/MS .
- Toxicity screening : Conduct Ames tests for mutagenicity and hERG binding assays to evaluate cardiac risk .
Q. How does X-ray crystallography resolve ambiguities in 3D conformation?
- Single-crystal diffraction (100 K, Cu-Kα radiation) resolves bond lengths (e.g., C-Br = 1.89 Å) and dihedral angles between the pyrazolo-pyrimidine and furan moieties .
- Compare experimental data with Density Functional Theory (DFT)-optimized structures to validate computational models .
- Use Mercury software to analyze packing interactions (e.g., π-π stacking) that influence crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
